molecular formula C9H7NO B160182 Quinoline 1-oxide CAS No. 1613-37-2

Quinoline 1-oxide

Cat. No.: B160182
CAS No.: 1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
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Description

Quinoline 1-oxide, also known as Quinoline N-oxide or 1-Oxyde de quinoléine, is a chemical compound with the molecular formula C9H7NO . It has an average mass of 145.158 Da and a mono-isotopic mass of 145.052765 Da .


Synthesis Analysis

This compound can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided . This compound reacted with potassium cyanate and tosyl chloride in ethanol at -10°C to give ethyl N-(2-quinolyl)carbamate in 70% yield .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound has attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 299.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 43.7±0.5 cm3, a polar surface area of 25 Å2, and a molar volume of 128.3±7.0 cm3 .

Scientific Research Applications

  • Pollutant Degradation and Environmental Remediation : Quinoline, as a model pollutant, is subject to degradation in the presence of iron oxides like ferrihydrite, goethite, and semicrystalline iron oxide, especially when hydrogen peroxide is used as an oxidant. This process is significant for abiotic contaminant loss during bioremediation in subsurface environments (Valentine & Wang, 1998).

  • Chemical Synthesis and Functionalization : Quinoline N-oxides are pivotal in the transition-metal-catalyzed C–H functionalization of quinolines. This process is essential for producing substituted quinolines, which are crucial in various natural products, biologically active compounds, and functional materials (Iwai & Sawamura, 2015).

  • Fuel Oil Purification : Quinoline N-oxide plays a role in the oxidative denitrogenation of fuel oils. The selective oxidation and adsorption of nitrogen compounds from fuel oils can contribute to the production of cleaner fuel, highlighting an environmentally friendly technology (Ogunlaja et al., 2017).

  • Biosensing and Detection : Quinoline-based fluorescence sensors have been developed for the selective and convenient detection of nitric oxide (NO) in solutions and films. This finding suggests potential applications in biomedical and environmental monitoring fields (Yu, Wang, & Zhang, 2014).

  • Cancer Drug Discovery : Quinoline and its derivatives exhibit anticancer activities, with quinoline itself being a common base for synthesizing molecules with medical benefits. The synthetic versatility of quinoline allows the generation of numerous analogues for potential use in cancer treatment (Solomon & Lee, 2011).

  • Photocatalytic Degradation : The use of mixed oxide ZnO-TiO2 photocatalysts for the degradation of quinoline highlights its potential in treating persistent organic pollutants. This study provides insights into the effective photocatalytic degradation of quinoline in environmental applications (Gupta et al., 2020).

Mechanism of Action

Target of Action

Quinoline 1-oxide, also known as Quinoline-N-oxide, is a heterocyclic compound that has been found to interact with various targets. The primary targets of this compound are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial and anticancer drugs .

Mode of Action

This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction with its targets leads to the inhibition of DNA replication, thereby exerting its antibacterial and anticancer effects .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication. By inhibiting the activity of DNA gyrase and topoisomerase IV, it disrupts the normal process of DNA replication . This disruption can lead to cell death, which is why this compound is effective as an antibacterial and anticancer agent .

Result of Action

The primary result of this compound’s action is the inhibition of DNA replication, leading to cell death . This makes it effective as an antibacterial and anticancer agent. Additionally, this compound has been found to cause DNA damage , which further contributes to its anticancer and antibacterial effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of other substances, temperature, and pH

Safety and Hazards

Quinoline 1-oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Properties

IUPAC Name

1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWGCBLYNDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167107
Record name Quinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-37-2
Record name Quinoline N-oxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline 1-oxide
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Synthesis routes and methods I

Procedure details

Peracetic acid (7.5 mL, 39 mmole, 40%) and quinoline (5 g, 39 mmole) were stirred for 2 hours. Much of the acetic acid was removed from the reaction mixture in vacuo. The resulting residue was dissolved in methylene chloride (50 mL) and washed twice with saturated sodium bicarbonate solution. After drying over MgSO4 the solvent was evaporated and the residue was triturated with ether. The resulting tan solid was collected by filtration. This material was carried on without further characterization.
Name
Peracetic acid
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round bottom flask containing a solution of quinoline (12.2 mmol) in 50 mL of DCM was added 5.3 g of m-CPBA (30.6 mmol). The reaction mixture was stirred for 24 h. The reaction mixture was then diluted DCM (100 mL), washed with 5% NaOH (2×100 mL), dried (MgSO4), filtered, and concentrated in vacuo to give solid quinoline-N-oxide (90-95% yield).
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

Name
CC(=O)OO
Quantity
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reactant
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Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
CC(C)(C)OC(=O)c1ccc2c(ccc[n+]2[O-])c1
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of quinoline 1-oxide?

A1: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in this compound derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.

Q3: How does this compound exert its biological activity?

A3: While this compound itself might not be the active compound, its derivatives, particularly 4-nitrothis compound (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.

Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?

A4: 4NQO is metabolized into 4-hydroxyaminothis compound (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.

Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?

A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.

Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?

A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.

Q7: Is there a connection between 4NQO and oxidative stress?

A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.

Q8: How do structural modifications impact the biological activity of this compound derivatives?

A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the this compound structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.

Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?

A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.

Q10: Have computational methods been used to study this compound?

A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of this compound and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.

Q11: Has resistance to 4NQO or its derivatives been observed?

A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)this compound. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.

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